molecular formula C25H22ClN3O5 B14954376 N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B14954376
M. Wt: 479.9 g/mol
InChI Key: QKMUNNOFXJMFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a tetrahydroquinoxalinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the reaction between 4-chloroaniline and 2-methoxyphenoxyacetic acid can yield an intermediate, which is further reacted with tetrahydroquinoxaline derivatives under specific conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: This reaction can reduce certain functional groups, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, creating new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions .

Properties

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C25H22ClN3O5/c1-33-21-8-4-5-9-22(21)34-15-24(31)29-19-7-3-2-6-18(19)28-25(32)20(29)14-23(30)27-17-12-10-16(26)11-13-17/h2-13,20H,14-15H2,1H3,(H,27,30)(H,28,32)

InChI Key

QKMUNNOFXJMFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.